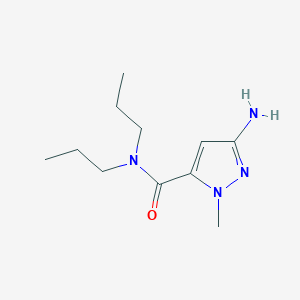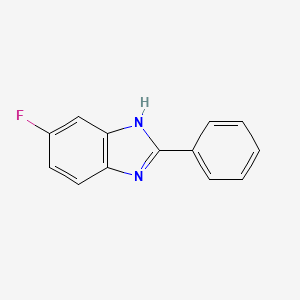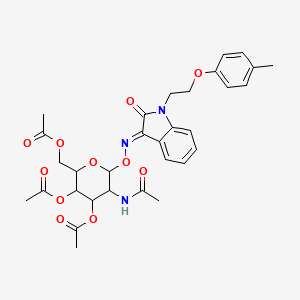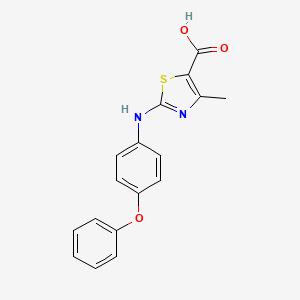![molecular formula C18H22BrNO2 B2970794 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol CAS No. 701217-14-3](/img/structure/B2970794.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol is a chemical compound that features a bromonaphthalene moiety linked to a piperidine ring via a propanol chain
Métodos De Preparación
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and piperidine.
Formation of Intermediate: The bromonaphthalene is first reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: This intermediate is then coupled with piperidine under specific conditions to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Análisis De Reacciones Químicas
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds:
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound lacks the piperidine ring and has different chemical properties and applications.
1-[(6-Chloronaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol: The substitution of bromine with chlorine alters the reactivity and potential biological activities.
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(morpholin-4-yl)propan-2-ol: The replacement of piperidine with morpholine changes the compound’s interaction with biological targets.
Propiedades
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c19-16-6-4-15-11-18(7-5-14(15)10-16)22-13-17(21)12-20-8-2-1-3-9-20/h4-7,10-11,17,21H,1-3,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYPZNCTTLUDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)
![3-(4-Chlorobenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970716.png)


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium](/img/structure/B2970725.png)



![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2970730.png)

![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)

